molecular formula C18H12ClFN2O4 B6043664 (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6043664
M. Wt: 374.7 g/mol
InChI Key: PXENVVPIVFUIOI-QPEQYQDCSA-N
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Description

(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine trione precursors. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the double bond, converting the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of pyrimidine trione are investigated for their potential as drug candidates. The presence of chloro, methoxy, and fluoro groups can enhance the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. The presence of both chloro and fluoro groups, along with the methoxy substituent, provides a unique set of properties that can be exploited in various fields of research and industry.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-26-15-6-5-10(8-14(15)19)7-13-16(23)21-18(25)22(17(13)24)12-4-2-3-11(20)9-12/h2-9H,1H3,(H,21,23,25)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXENVVPIVFUIOI-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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